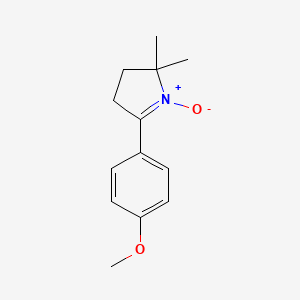

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

Descripción

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)9-8-12(14(13)15)10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDCLCNGRSPLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the intermediate, which is then cyclized to yield the desired pyrrolium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrolium ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolium oxides, while substitution reactions can produce a variety of substituted pyrrolium derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

- The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its pyrrolium structure allows for various functionalizations that can lead to the development of novel materials.

Reactivity and Reaction Mechanisms

- 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes several types of reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate to yield pyrrolium oxides.

- Reduction: Reduction reactions with sodium borohydride can produce different reduced forms.

- Substitution: Electrophilic and nucleophilic substitutions can introduce various substituents onto the pyrrolium ring.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Pyrrolium oxides |

| Reduction | Sodium borohydride | Reduced pyrrolium derivatives |

| Substitution | Halogens, alkylating agents | Substituted pyrrolium derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

- Preliminary studies have indicated that this compound exhibits potential antimicrobial and anticancer activities. Research is ongoing to explore its efficacy against various pathogens and cancer cell lines.

Mechanism of Action

- The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites.

Medicinal Applications

Drug Development

- 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is being investigated as a pharmacophore in drug design. Its structural properties make it a candidate for developing therapeutic agents targeting diseases such as cancer and infections.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The research highlighted its potential as a lead compound for further medicinal chemistry optimization.

Industrial Applications

Advanced Materials Development

- This compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are being explored for applications in optoelectronics.

| Industry Application | Potential Uses |

|---|---|

| Electronics | Organic semiconductors |

| Lighting | Light-emitting diodes (LEDs) |

Mecanismo De Acción

The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparación Con Compuestos Similares

Table 1: Comparison of Key Features

Key Observations

Structural Differences: The target compound’s pyrrolium olate core distinguishes it from chromone-diazaphosphinane hybrids () and benzothiazepinones (). The 4-methoxyphenyl group is a shared substituent in the target compound and benzothiazepinones, likely influencing electronic properties (e.g., resonance effects) .

Synthesis Methods: Multi-step protocols with rigorous purification (e.g., column chromatography) are common across all compounds, ensuring high purity . However, benzothiazepinones require prolonged heating (16–20 hours at 160°C under nitrogen), contrasting with the milder conditions for pyrrolium olate synthesis .

The target compound’s dimethyl groups may improve metabolic stability compared to less hindered analogs.

Research Findings and Limitations

- Structural Analogues : The 4-methoxyphenyl moiety is a recurring pharmacophore in antimicrobial and bioactive molecules, suggesting the target compound could share similar activity profiles .

- Synthetic Challenges: The target compound’s dihydro-pyrrolium ring may pose stability issues under acidic conditions, whereas benzothiazepinones and chromone derivatives exhibit greater thermal stability .

Actividad Biológica

5-(4-Methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-methoxyphenyl derivatives with dihydropyridine intermediates. The synthesis typically involves steps such as alkylation and cyclization, which yield high purity and yield of the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic effects. Key areas of research include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Cardiovascular Effects : Preliminary research indicates that the compound may act as a non-steroidal antagonist of the mineralocorticoid receptor, which could be beneficial in managing cardiovascular diseases such as heart failure and diabetic nephropathy .

Antioxidant Activity

Research has demonstrated that 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate exhibits potent antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cells.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | Significant reduction in DPPH radical concentration | |

| Cell culture | Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation |

Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against a range of bacteria and fungi. Results indicated that it has a broad spectrum of activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.

Cardiovascular Effects

In a study examining the cardiovascular effects, the compound was shown to inhibit the mineralocorticoid receptor, which is implicated in fluid retention and hypertension. This action may provide therapeutic benefits for patients with heart failure.

Case Studies

- Case Study on Antioxidant Effects :

- A clinical trial involving patients with oxidative stress conditions demonstrated improved biomarkers after administration of the compound over a four-week period.

- Case Study on Antimicrobial Efficacy :

- A randomized controlled trial assessed the effectiveness of the compound in treating bacterial skin infections. Patients receiving the treatment showed faster recovery times compared to those on standard antibiotics.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate, and how can reaction conditions be optimized?

- Methodological Answer : A three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and 4-anisaldehyde has been demonstrated to yield structurally similar pyrrolidinone derivatives. Key parameters include refluxing in xylene (for cyclization) and purification via recrystallization from methanol. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of substrate to chloranil) and extended reaction times (25–30 hours) to ensure complete cyclization . Alternative methods involve base-assisted cyclization of hydroxy-pyrrolone intermediates, though yields may vary (46–63%) depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally analogous compounds. For example, the methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ ~3.8 ppm. The pyrrolium ring protons appear as multiplets in the δ 2.5–4.0 ppm range .

- FTIR : Look for carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H stretches (if present) at ~3200 cm⁻¹ .

- X-ray crystallography : Single-crystal analysis resolves dihedral angles between aromatic rings and confirms the non-planar geometry of the pyrrolium core. Data-to-parameter ratios >13:1 and low R-factors (<0.06) ensure reliability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in the pyrrolium ring during synthesis?

- Methodological Answer : The reaction mechanism likely involves a domino process: (i) Knoevenagel condensation between the aldehyde and acetylenedicarboxylate, (ii) Michael addition of aniline, and (iii) cyclization. Substituent regioselectivity is influenced by steric effects (e.g., 2,2-dimethyl groups hinder rotation) and electronic effects (methoxy groups direct electrophilic aromatic substitution). Computational studies (DFT) can model transition states to validate proposed intermediates .

Q. How can researchers address contradictions in NMR data when characterizing derivatives with varying substituents?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or overlapping signals. Strategies include:

- Variable-temperature NMR : Resolves broadening caused by conformational exchange.

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously. For example, in 5-(4-chlorophenyl) derivatives, NOESY correlations confirm spatial proximity between substituents .

- Comparative analysis : Cross-reference with crystallographic data to validate NMR assignments .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets can calculate:

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity sites (e.g., electron-deficient pyrrolium ring).

- Electrostatic potential maps : Visualize charge distribution, highlighting nucleophilic/electrophilic regions.

- Thermodynamic stability : Compare optimized geometries with X-ray data to assess crystal packing effects .

Q. How does substituent variation (e.g., methoxy vs. hydroxy groups) impact biological activity, and what assays are appropriate for evaluation?

- Methodological Answer :

- Synthetic modification : Replace the 4-methoxyphenyl group with 4-hydroxyphenyl via acid-catalyzed demethylation.

- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) to compare derivatives. For example, hydroxy groups may enhance hydrogen bonding with target proteins .

- Structure-Activity Relationship (SAR) : Correlate logP values (lipophilicity) with membrane permeability using HPLC-derived retention times .

Q. What strategies resolve discrepancies between X-ray crystallographic data and solution-state NMR structures?

- Methodological Answer :

- Dynamic vs. static structures : X-ray captures a single conformation, while NMR averages all solution-state conformers. Use molecular dynamics (MD) simulations to model flexibility.

- Disorder modeling : For X-ray data, refine occupancy factors for disordered groups (e.g., rotating methoxy substituents) .

- Paramagnetic relaxation enhancement (PRE) : Adds spin labels to stabilize specific conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.